molecular formula C10H9F13O2S B12624933 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol CAS No. 917966-98-4

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol

Cat. No.: B12624933
CAS No.: 917966-98-4
M. Wt: 440.22 g/mol
InChI Key: XAGSGYRSTXYYGA-UHFFFAOYSA-N
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Description

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is commonly used in various industrial and scientific applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol typically involves the reaction of a fluorinated alkane with a sulfinylating agent. One common method includes the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane with ethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require strong bases or catalysts.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This compound can interact with enzymes and proteins, potentially altering their activity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl chloride
  • 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)ethan-1-ol
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol

Uniqueness

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfinyl)ethan-1-ol is unique due to its sulfinyl group, which imparts different reactivity compared to sulfonyl or thiol derivatives. The presence of multiple fluorine atoms also enhances its stability and resistance to chemical degradation, making it suitable for applications requiring high durability and chemical inertness.

Biological Activity

Chemical Structure and Properties

The compound is a sulfinyl alcohol with a perfluorinated carbon chain. Its unique structure includes:

  • Sulfinyl group: This functional group contributes to the compound's reactivity and potential biological interactions.
  • Perfluorinated tail: The presence of multiple fluorine atoms significantly alters the physicochemical properties compared to non-fluorinated analogs.

1. Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Studies suggest that the introduction of fluorine can increase the lipophilicity of molecules, allowing better membrane penetration. For instance:

  • Mechanism: Fluorinated alcohols can disrupt bacterial cell membranes due to their amphiphilic nature.
  • Case Study: A study on fluorinated alcohols showed that they had significant activity against various Gram-positive and Gram-negative bacteria.

2. Antiviral Activity

Research indicates that certain sulfinyl compounds possess antiviral properties. The mechanism may involve interference with viral replication or entry into host cells.

  • Example: Similar sulfinyl compounds have been investigated for their efficacy against viruses such as HIV and influenza.

3. Cytotoxic Effects

The cytotoxic potential of fluorinated compounds has been documented in various cancer cell lines.

  • Research Findings: In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Toxicological Considerations

While fluorinated compounds can have beneficial biological activities, they also raise concerns regarding toxicity and environmental persistence.

  • Toxicity Studies: Research indicates that prolonged exposure to certain fluorinated substances can lead to bioaccumulation and adverse health effects in humans and wildlife.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference Studies
AntimicrobialDisruption of cell membranes
1
Study on fluorinated alcohols
AntiviralInhibition of viral replication Research on sulfinyl compounds
CytotoxicInduction of apoptosis In vitro studies on cancer cells
ToxicityBioaccumulation and health risks Toxicological assessments

Properties

CAS No.

917966-98-4

Molecular Formula

C10H9F13O2S

Molecular Weight

440.22 g/mol

IUPAC Name

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfinyl)ethanol

InChI

InChI=1S/C10H9F13O2S/c11-5(12,1-3-26(25)4-2-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2

InChI Key

XAGSGYRSTXYYGA-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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